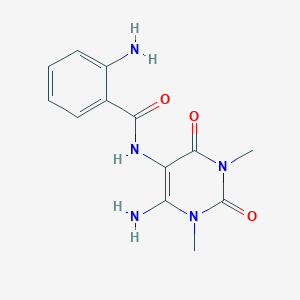
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, A-438079.
Mecanismo De Acción
A-438079 acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the P2X7 receptor, A-438079 can inhibit the release of pro-inflammatory cytokines and other signaling molecules, which may have therapeutic benefits in various disease states.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that A-438079 can inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including microglia, astrocytes, and peripheral immune cells. In addition, A-438079 has been shown to reduce pain and inflammation in animal models of various diseases, including neuropathic pain, arthritis, and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using A-438079 in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation is that A-438079 may not be effective in all disease states or in all cell types, and further research is needed to determine its full therapeutic potential.
Direcciones Futuras
Future research on A-438079 could focus on its potential applications in other disease states, such as cancer and autoimmune disorders. In addition, further studies could investigate the effects of A-438079 on other signaling pathways and cellular processes, such as autophagy and apoptosis. Finally, the development of more potent and selective P2X7 receptor antagonists could lead to improved therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of A-438079 involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form the target compound, A-438079.
Aplicaciones Científicas De Investigación
A-438079 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively block the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Propiedades
Número CAS |
18830-59-6 |
|---|---|
Nombre del producto |
2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide |
Fórmula molecular |
C13H15N5O3 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19) |
Clave InChI |
LBZKSWAAVCREKF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |
Sinónimos |
Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
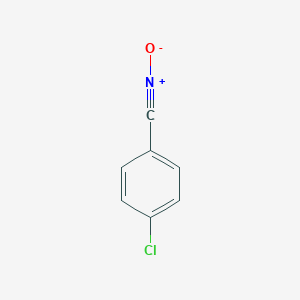
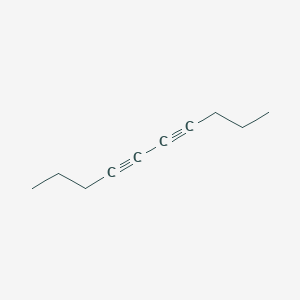
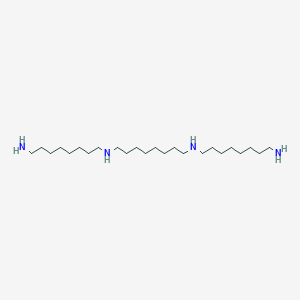
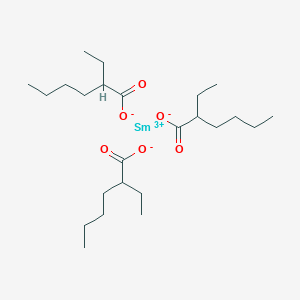
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
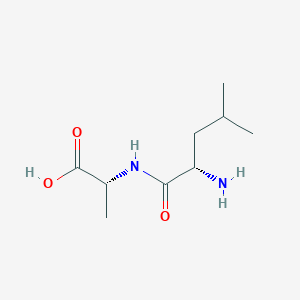
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
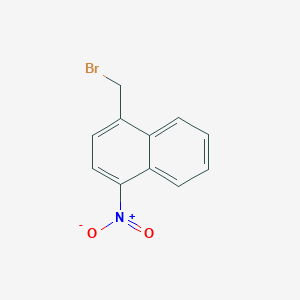
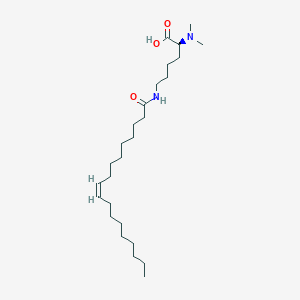
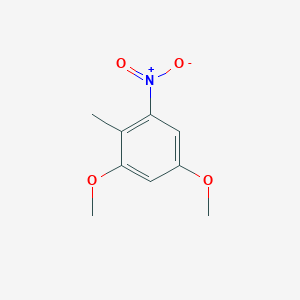
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
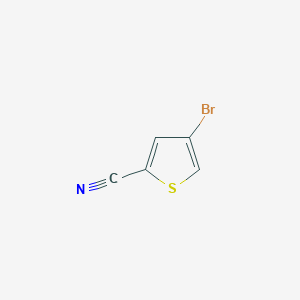
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)